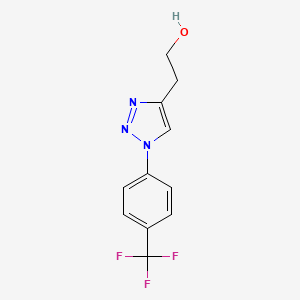
4-(三氟甲基)苯基-1H-1,2,3-三唑-4-基乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and an ethan-1-ol moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their biological activities .
Mode of Action
Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the trifluoromethyl group in its structure could potentially enhance its metabolic stability and lipophilicity, which could in turn affect its bioavailability .
Result of Action
Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may exert a range of biological effects depending on its specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.
-
Step 1: Synthesis of the Alkyne Precursor
- The alkyne precursor can be synthesized by reacting 4-(trifluoromethyl)benzyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate.
-
Step 2: Synthesis of the Azide Precursor
- The azide precursor can be synthesized by reacting sodium azide with an appropriate halide, such as bromoethanol.
-
Step 3: Click Reaction
- The alkyne and azide precursors are then reacted in the presence of a copper catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring, yielding 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanal or 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanone.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
相似化合物的比较
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can be compared with other trifluoromethyl-containing triazole derivatives:
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol: Similar structure but with a methanol group instead of ethan-1-ol.
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}acetic acid: Contains an acetic acid moiety instead of ethan-1-ol.
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethylamine: Features an ethylamine group instead of ethan-1-ol.
属性
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)8-1-3-10(4-2-8)17-7-9(5-6-18)15-16-17/h1-4,7,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMMRUUZZXYJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
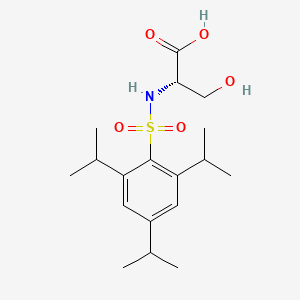
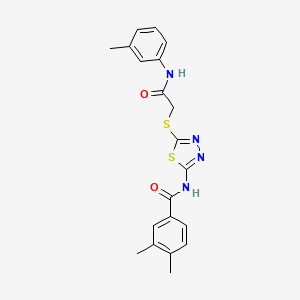
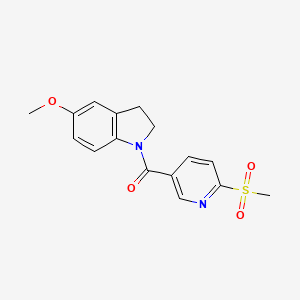
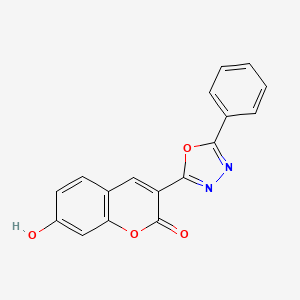
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2458321.png)
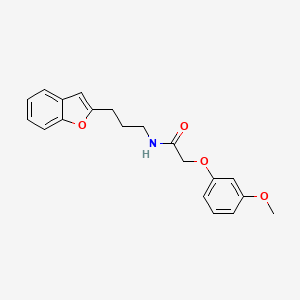
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-piperidino-1,3-thiazol-4(5H)-one](/img/structure/B2458324.png)
![7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B2458326.png)
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2458327.png)
![N-cyclopentyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2458328.png)
![N-[4-(5-cyano-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazol-1-yl)phenyl]acetamide](/img/structure/B2458330.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2458331.png)
![3-[4-(2-Methylmorpholin-4-yl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2458333.png)
![2-[(Pyrrolidin-3-yl)methyl]pyridine](/img/structure/B2458337.png)
